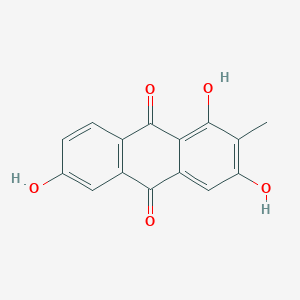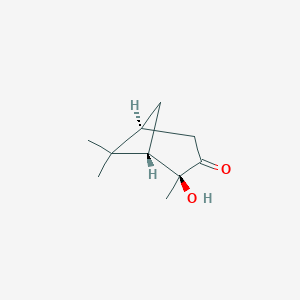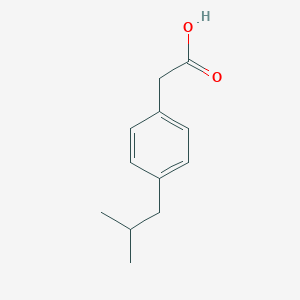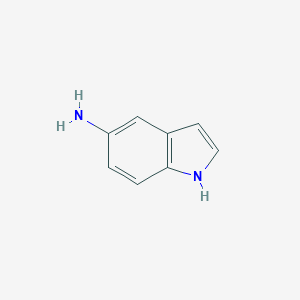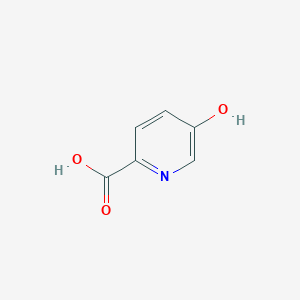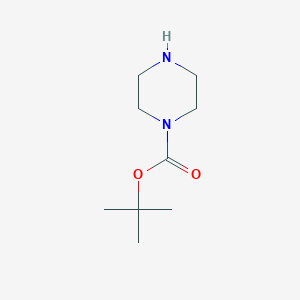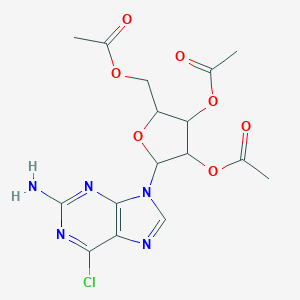
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related nucleoside intermediates involves coupling protected ribose sugar with bromotriazole, yielding products in moderate yield. These methods confirm the versatility in synthesizing complex molecules such as "(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate" through direct coupling strategies, indicating the compound's synthetic accessibility (Yang Liu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and spectroscopic methods, such as 1H and 13C NMR and IR spectroscopy, plays a crucial role in confirming the conformation and orientation of molecules. Studies on similar compounds have established the presence of isomers and detailed three-dimensional structures, crucial for understanding the compound's chemical behavior (A. Mishnev et al., 1979).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals highlight its utility in synthesizing more complex molecules. An example includes its potential in anticancer nucleoside intermediates synthesis, where its reactivity under specific conditions can yield products with significant biological activity. The synthesis processes also reveal the compound's stability and reactivity towards different reagents and conditions, essential for its application in medicinal chemistry (M. Shalaby et al., 1995).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
(2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol, known as EPZ‐5676, is a novel DOT1L histone methyltransferase inhibitor in clinical development for treating MLL‐rearranged leukemias. It has shown significant tumor growth inhibition in preclinical models. The study reveals the compound's pharmacokinetics and metabolism, indicating moderate to high clearance, low oral bioavailability, and primary hepatic oxidative metabolism as the predominant elimination route in preclinical species (Basavapathruni et al., 2014).
Therapeutic Potential
Adenosine A2A receptor agonists are designed for the local treatment of inflammatory bowel disease (IBS), with specific polar groups introduced to prevent systemic side effects such as hypotension. For instance, compound PSB-0777 shows significant improvement in impaired acetylcholine-induced contractions in rat ileum/jejunum preparations and synergism with an A2B-selective antagonist. These findings suggest the potential of nonabsorbable, locally active A2A agonists as a novel treatment for IBS (El-Tayeb et al., 2011).
Antiviral Activity
The compound (2R,3R,4R,5R)-2-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-hydroxy-methyl-tetrahydro-furan-3,4-diol exhibits potent inhibition against the dengue virus (DENV). In a mouse model, a single-dose treatment suppressed peak viremia and prevented death. The mode-of-action analysis suggests that the compound blocks viral RNA synthesis, with the active (triphosphate) form functioning as a chain terminator for viral RNA synthesis (Chen et al., 2010).
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGVJFVAKPFOZ-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



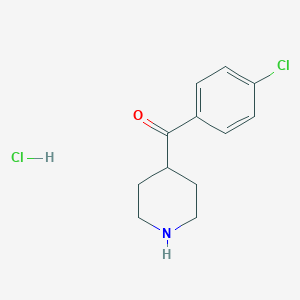
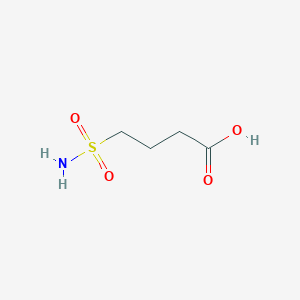
![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)
